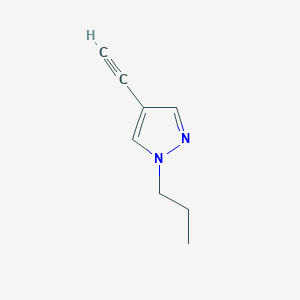

4-ethynyl-1-propyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in modern chemical research, particularly in medicinal chemistry. researchgate.nettandfonline.commdpi.com Its structural features allow for diverse modifications, making it a "privileged scaffold" in drug discovery. mdpi.comnih.gov Pyrazole-containing compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netglobalresearchonline.net

The versatility of the pyrazole ring allows it to act as a bioisosteric replacement for other chemical groups, enhancing drug-like properties such as potency and selectivity. mdpi.com This has led to the successful development of numerous FDA-approved drugs containing a pyrazole core for treating various diseases, from cancer to viral infections. tandfonline.comnih.gov The ability of the pyrazole nucleus to engage in various biological interactions, including hydrogen bonding, contributes to its prominence in the design of protein kinase inhibitors and other therapeutic agents. mdpi.com

Overview of Ethynyl-Substituted Heterocycles in Synthetic and Medicinal Chemistry

Ethynyl-substituted heterocycles are a class of organic compounds that feature a carbon-carbon triple bond attached to a heterocyclic ring system. This functional group imparts unique reactivity and structural characteristics, making these compounds valuable in both synthetic and medicinal chemistry. clockss.org The ethynyl (B1212043) group can participate in a variety of chemical transformations, including cycloaddition reactions, which are instrumental in constructing more complex molecular architectures. clockss.orgclockss.org

In medicinal chemistry, the introduction of an ethynyl group can significantly influence a molecule's biological activity. rsc.org For instance, it can act as a reactive handle for covalent modification of biological targets or serve as a rigid linker to orient other functional groups for optimal interaction with a receptor. rsc.orgchemrxiv.org The linear geometry of the ethynyl group can also be a critical design element in creating molecules with specific spatial arrangements. chemrxiv.org The reactivity of ethynyl-substituted heterocycles is influenced by the electronic nature of the heterocyclic ring to which they are attached. rsc.org

Rationale for Focused Investigation of 4-Ethynyl-1-propyl-1H-pyrazole

The focused investigation of this compound is driven by the convergence of the well-established importance of the pyrazole scaffold and the unique properties of the ethynyl group. The propyl group at the 1-position of the pyrazole ring influences the compound's lipophilicity and steric profile, which can in turn affect its solubility, membrane permeability, and interaction with biological targets.

The ethynyl group at the 4-position provides a reactive site for further chemical modifications. This opens up possibilities for creating a library of derivative compounds through reactions such as "click chemistry," which is known for its high efficiency and selectivity. chemrxiv.orgchemrxiv.org The specific substitution pattern of this compound, with substituents at both the N1 and C4 positions, offers a distinct structural motif for exploration in various chemical and biological studies. The compound serves as a valuable building block for synthesizing more complex molecules with potential applications in materials science and drug discovery.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1340156-26-4 |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid or Solid or Semi-solid or lump sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIOFGJLACNCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Ethynyl 1 Propyl 1h Pyrazole and Its Congeners

Strategies for the Construction of Pyrazole (B372694) Core Structures

The pyrazole ring is a foundational scaffold in medicinal and agricultural chemistry. Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies. These strategies can be broadly categorized into classical cyclocondensations, cycloaddition reactions, and modern multicomponent approaches.

Classical Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely employed method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach is versatile, accommodating a wide range of substituents on both the hydrazine and the dicarbonyl component.

The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like propylhydrazine, a mixture of two regioisomers can be formed. The reaction's regioselectivity is influenced by factors such as the steric and electronic properties of the substituents and the reaction conditions (e.g., pH). For instance, the more nucleophilic nitrogen of the substituted hydrazine generally attacks the more electrophilic carbonyl carbon.

Another classical route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This reaction often yields pyrazoline intermediates, which can then be oxidized to the corresponding aromatic pyrazoles.

Table 1: Overview of Classical Cyclocondensation Reactions for Pyrazole Synthesis

| Precursors | Key Features | Typical Conditions | Products | References |

| 1,3-Diketones + Hydrazines | Knorr Synthesis; versatile and common. | Acid or base catalysis, often in alcoholic solvents. | Substituted pyrazoles. | |

| α,β-Unsaturated Ketones + Hydrazines | Forms pyrazoline intermediate. | Typically in refluxing ethanol (B145695) or acetic acid. | Pyrazolines, then oxidized to pyrazoles. | |

| α,β-Unsaturated Nitriles + Hydrazines | Leads to aminopyrazoles. | Base catalysis (e.g., piperidine) in ethanol. | 5-Aminopyrazoles. | |

| β-Ketoesters + Hydrazines | Forms pyrazolone (B3327878) intermediates. | Acid or base catalysis. | Pyrazol-5-ones. |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and atom-economical method for pyrazole synthesis. This approach involves the reaction of a three-atom dipole (the C-N-N synthon) with a two-atom dipolarophile (typically an alkene or alkyne).

The most common 1,3-dipoles used for pyrazole synthesis are diazo compounds and nitrile imines. Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes in a highly regioselective manner to produce polysubstituted pyrazoles. Similarly, sydnones, which are stable mesoionic aromatic compounds, can react with alkynes, particularly under copper catalysis, to afford 1,4-disubstituted pyrazoles with excellent regioselectivity. The reaction of diazo compounds with alkynes is also a fundamental route, though the handling of potentially explosive diazoalkanes requires care.

Derivatization and Functionalization of the 4-Ethynyl-1-propyl-1H-pyrazole Skeleton

The functionalization of the this compound core can be systematically approached by targeting its distinct chemical moieties: the terminal alkyne, the N1-propyl group, and the pyrazole ring itself.

The ethynyl (B1212043) group at the C4 position is a key functional handle, renowned for its participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides an efficient pathway to 1,2,3-triazoles. The unique reactivity of the ethynyl group allows for its selective transformation, even in the presence of other functional groups. researchgate.net For instance, the reaction of this compound with various organic azides in the presence of a copper(I) catalyst would yield a library of 1,4-disubstituted triazole-linked pyrazole conjugates.

Beyond click chemistry, the terminal alkyne can undergo various other transformations. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, allows for the extension of the acetylene (B1199291) unit by coupling with aryl or vinyl halides. vulcanchem.commdpi.com This reaction is pivotal for creating more complex molecular architectures. Additionally, the ethynyl group can be hydrated to form a methyl ketone, reduced to an ethyl or ethylene (B1197577) group, or participate in Cadiot-Chodkiewicz and Glaser couplings to form diynes.

The N1-position of the pyrazole ring is readily functionalized. pharmaguideline.com While the parent compound features a propyl group, a variety of other N-substituents can be introduced, often by reacting the corresponding N-unsubstituted pyrazole with an appropriate alkylating or arylating agent. The synthesis of N1-substituted pyrazoles is typically achieved through the reaction of a 3-substituted pyrazole with an alkyl or aryl halide in the presence of a base like potassium carbonate in a solvent such as DMSO. sci-hub.st This method generally favors the formation of the less sterically hindered N1-isomer. sci-hub.st

The following table summarizes representative N-alkylation reactions on the pyrazole ring, demonstrating the versatility in introducing various substituents.

| Starting Pyrazole | Alkylating/Arylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| 3-Methylpyrazole | Iodobenzene | CuI / K2CO3 | 1-Phenyl-3-methylpyrazole | - | sci-hub.st |

| 4-Bromo-1H-pyrazole | Alkyl bromides | K2CO3 / DMF | N-Alkyl-4-bromopyrazoles | - | mdpi.com |

| 3-Substituted pyrazoles | Various halides | K2CO3 / DMSO | N1-Substituted pyrazoles | Good to excellent | sci-hub.st |

Table showing examples of N-substitution reactions on the pyrazole core.

The pyrazole ring exhibits distinct reactivity towards electrophilic and nucleophilic reagents. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position due to its higher electron density compared to the C3 and C5 positions. nih.govchemicalbook.comresearchgate.netmdpi.com Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack. nih.govchemicalbook.comresearchgate.netmdpi.com

In the case of this compound, the C4 position is already substituted. Therefore, electrophilic attack would likely target the C3 or C5 positions, though this is generally less favorable. However, if the C4 position were unsubstituted, halogenation would proceed readily at this site. researchgate.net For instance, the iodination of 1-(prop-2-yn-1-yl)-1H-pyrazole has been shown to be influenced by the substituents on the pyrazole ring; electron-donating groups increase the nucleophilicity of the ring and can promote competitive iodination at the C4 position. researchgate.net The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles at the C4-position. mdpi.com

Nucleophilic substitution reactions are also possible, particularly at the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. chemicalbook.comsmolecule.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazole rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.comrsc.org These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.net

For pyrazole derivatives, reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly valuable. sigmaaldrich.com For example, a 4-halopyrazole can be coupled with a boronic acid (Suzuki-Miyaura), an alkene (Heck), or a terminal alkyne (Sonogashira) to introduce a wide range of substituents at the C4 position. mdpi.comresearchgate.net The Sonogashira coupling is especially relevant for the synthesis of 4-ethynylpyrazole derivatives. mdpi.com

The choice of palladium catalyst and ligands is crucial for the success of these reactions, with bulky biaryldialkyl monophosphine ligands often being beneficial for Suzuki-Miyaura couplings. researchgate.net These reactions are typically carried out under mild conditions and exhibit high chemoselectivity. researchgate.net The synthetic utility of these methods has been demonstrated in the preparation of various functionalized pyrazoles. mdpi.comresearchgate.net

Advanced Synthetic Protocols and Catalytic Systems for Pyrazole Formation

The synthesis of the pyrazole core itself can be achieved through various methods, with metal-catalyzed reactions offering efficient and regioselective routes to functionalized pyrazoles.

A variety of metals have been employed to catalyze the formation of pyrazole rings, each offering distinct advantages.

Copper (Cu): Copper catalysts are widely used in pyrazole synthesis. For example, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient route to substituted pyrazoles. organic-chemistry.org Copper catalysts, such as copper triflate, have also been used in C-N dehydrogenative cross-coupling reactions to form pyrenyl-substituted pyrazoles. mdpi.com Furthermore, copper-catalyzed reactions are central to the "click chemistry" functionalization of ethynylpyrazoles.

Silver (Ag): While less common than copper or palladium, silver catalysts can also be employed in specific synthetic transformations relevant to pyrazole chemistry.

Palladium (Pd): Palladium catalysts are instrumental in both the synthesis and functionalization of pyrazoles. researchgate.net Palladium-catalyzed cross-coupling reactions, as discussed previously, are key for introducing diverse substituents. vulcanchem.commdpi.com Additionally, palladium-catalyzed annulation reactions can be used to construct the pyrazole ring itself. researchgate.net

Zinc (Zn): Zinc catalysts offer a cost-effective and efficient alternative for pyrazole synthesis. rsc.org For instance, Zn(OTf)₂ has been shown to promote the 1,3-dipolar cycloaddition of diazoacetate compounds to terminal alkynes, yielding pyrazoles under mild, solvent-free conditions. rsc.org Zinc catalysts have also been used in cycloisomerization reactions to form functionalized furan (B31954) derivatives, a transformation that shares mechanistic features with some pyrazole syntheses. chim.it

The following table provides a summary of various metal-catalyzed reactions for the synthesis and functionalization of pyrazoles.

| Metal Catalyst | Reaction Type | Substrates | Product | Key Features | Reference(s) |

| Copper (Cu) | [3+2] Cycloaddition | N,N-disubstituted hydrazines, alkynoates | Substituted pyrazoles | Aerobic oxidation, high atom economy | organic-chemistry.org |

| Copper (Cu) | Click Chemistry (CuAAC) | Terminal alkynes, organic azides | 1,2,3-Triazoles | High efficiency and selectivity | researchgate.net |

| Palladium (Pd) | Sonogashira Coupling | Terminal alkynes, aryl/vinyl halides | Aryl/vinyl-substituted alkynes | C-C bond formation | vulcanchem.commdpi.com |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Halopyrazoles, boronic acids | Aryl/vinyl-substituted pyrazoles | C-C bond formation | researchgate.netsigmaaldrich.comresearchgate.net |

| Zinc (Zn) | [3+2] Cycloaddition | Diazoacetates, terminal alkynes | Pyrazoles | Mild, solvent-free conditions | rsc.org |

Table summarizing metal-catalyzed reactions in pyrazole chemistry.

Organocatalytic and Metal-Free Approaches

The synthesis of pyrazole derivatives, including congeners of this compound, has increasingly utilized organocatalytic and metal-free methodologies to enhance efficiency, selectivity, and sustainability. These approaches circumvent the need for potentially toxic and costly metal catalysts, aligning with the principles of green chemistry.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex chiral molecules containing a pyrazole core. Proline-derived organocatalysts have been successfully employed in the synthesis of the chiral pyrazole ring found in ruxolitinib (B1666119) via an aza-Michael addition. mdpi.com This methodology involves the reaction of cyclopentanecarbaldehyde (B151901) with 4-bromo-1H-pyrazole, catalyzed by a proline-derived catalyst, to yield the product with high enantiomeric excess (84% ee) and good yield (85%). mdpi.com Another significant advancement is the use of quinidine-derived squaramide catalysts in asymmetric cascade reactions. nih.gov A three-component reaction of isatins, malononitrile, and phthalhydrazide, catalyzed by a quinidine-derived squaramide, produces complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives in high yields (73–90%) and with outstanding enantioselectivity (up to >99% ee). nih.gov

Metal-free approaches often rely on classical cyclocondensation and multicomponent reactions under optimized conditions. An efficient, two-component, one-pot approach for synthesizing 3,5-disubstituted 1H-pyrazoles from propargylic alcohols proceeds through an acid-catalyzed propargylation of N,N-diprotected hydrazines, followed by a base-mediated 5-endo-dig cyclization, completely avoiding the use of metals. organic-chemistry.org Similarly, simple and efficient transition-metal-free methods have been developed for preparing 5-substituted 4-iodopyrazoles. organic-chemistry.org Furthermore, the synthesis of 3,4,5-trisubstituted 1H-pyrazoles can be achieved regioselectively through a straightforward multicomponent reaction of a vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base. organic-chemistry.org

The following table summarizes selected organocatalytic and metal-free synthetic approaches for pyrazole derivatives.

| Catalyst/Promoter | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Ref |

| Proline-derived organocatalyst | Cyclopentanecarbaldehyde, 4-bromo-1H-pyrazole | Chiral pyrazole intermediate | 85% | 84% | mdpi.com |

| Quinidine-derived squaramide | Isatins, Malononitrile, Phthalhydrazide | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | 73-90% | >99% | nih.gov |

| Acid/Base | Propargylic alcohols, N,N-diprotected hydrazines | 3,5-disubstituted 1H-pyrazoles | Good | N/A | organic-chemistry.org |

| Base | Vinyl azide, Aldehyde, Tosylhydrazine | 3,4,5-trisubstituted 1H-pyrazoles | Good | N/A | organic-chemistry.org |

Microwave-Assisted and Green Chemistry Methodologies

Microwave-assisted synthesis has become a cornerstone of green chemistry approaches for preparing pyrazole derivatives, offering significant advantages such as drastically reduced reaction times, increased yields, and enhanced product purity. dergipark.org.tr These techniques are often combined with other green principles, such as the use of environmentally benign solvents or solvent-free conditions.

Microwave irradiation has been effectively applied to the classical synthesis of pyrazoles from chalcones. The condensation of acetophenone (B1666503) and aromatic aldehydes to form chalcone (B49325) analogs, followed by cyclization with hydrazine hydrate (B1144303) under microwave irradiation, yields pyrazole derivatives efficiently. nih.gov This method highlights the acceleration of reaction rates, with total synthesis times often reduced to a few minutes. dergipark.org.tr For instance, the reaction of 1-substituted phenyl-2-(1-phenylethyldiene)hydrazine with a Vilsmeier-Haack reagent under 400W microwave irradiation takes only 5-6 minutes to produce the final pyrazole product. dergipark.org.tr Similarly, the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides has been achieved in the presence of TBAOH under microwave irradiation, demonstrating the versatility of this energy source for different pyrazole congeners. dergipark.org.tr

Beyond just speed, microwave-assisted synthesis is integral to broader green chemistry strategies. dergipark.org.tr A notable example is the "on water" synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles. rsc.org This method involves the cyclization of diketoesters or diketones with semicarbazide (B1199961) hydrochloride in water, completely avoiding toxic hydrazine and organic solvents, thus presenting a highly efficient and green alternative. rsc.org The combination of microwave heating with solvent-free conditions or the use of water as a solvent represents a significant step towards sustainable chemical production. dergipark.org.trrsc.org

The table below details various microwave-assisted and green chemistry methodologies for the synthesis of pyrazoles.

| Method | Reactants | Conditions | Reaction Time | Yield | Ref |

| Microwave-Assisted | Chalcone analogs, Hydrazine hydrate, Acetic acid | Ethanol, Microwave | Not specified | High | nih.gov |

| Microwave-Assisted | 1-substituted phenyl-2-(1-phenylethyldiene)hydrazine, Vilsmeier-Haack reagent | 400W Microwave | 5-6 min | Not specified | dergipark.org.tr |

| Microwave-Assisted | Chalcones, 4-substituted hydrazines | Ethanol, NaOH, 100W MW, 75°C | 15-70 min | 30-90% | mdpi.com |

| Green Chemistry ("on water") | 4-aryl-2,4-diketoesters, Semicarbazide hydrochloride | Water, Reflux | Not specified | High | rsc.org |

| Microwave-Assisted | Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Water, Microwave, Room Temp. | 20 min | Not specified | dergipark.org.tr |

Advanced Spectroscopic and Structural Elucidation Studies for 4 Ethynyl 1 Propyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis in Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of molecules in solution. For 4-ethynyl-1-propyl-1H-pyrazole, ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.

In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring (H3 and H5) are expected to appear as distinct singlets. The presence of the electron-withdrawing ethynyl (B1212043) group at the C4 position influences the chemical shifts of these protons. The propyl group introduces three new sets of proton signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). The chemical shifts of these aliphatic protons provide conformational information about the propyl chain.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts. The carbons of the pyrazole ring (C3, C4, and C5) will also exhibit specific resonances, with the C4 carbon signal being influenced by the ethynyl substituent. The three carbons of the propyl group will appear in the aliphatic region of the spectrum. The precise chemical shifts are sensitive to the solvent used and the concentration of the sample. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 7.5 - 7.8 | s |

| H5 | 7.8 - 8.1 | s |

| Ethynyl-H | 3.0 - 3.3 | s |

| N-CH₂ | 4.1 - 4.4 | t |

| CH₂ | 1.8 - 2.1 | m |

| CH₃ | 0.9 - 1.2 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | 135 - 140 |

| C4 | 95 - 100 |

| C5 | 128 - 133 |

| Ethynyl-C | 80 - 85 |

| Ethynyl-C | 75 - 80 |

| N-CH₂ | 50 - 55 |

| CH₂ | 23 - 28 |

| CH₃ | 10 - 15 |

Conformational studies of N-alkylated pyrazoles often reveal insights into the rotational barriers around the N-C bond and the preferred orientation of the alkyl chain relative to the pyrazole ring. These studies are typically carried out using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify through-space interactions between protons.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₁₀N₂.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•). The fragmentation of N-substituted pyrazoles is influenced by the nature of the substituents on the ring and the nitrogen atom. Common fragmentation pathways for N-alkyl pyrazoles involve cleavage of the N-alkyl bond.

For this compound, a significant fragmentation pathway would likely be the loss of a propyl radical (•C₃H₇) or a propene molecule (C₃H₆) via a McLafferty-type rearrangement, if a gamma-hydrogen is accessible. The fragmentation of the pyrazole ring itself can also occur, often involving the loss of N₂ or HCN. The presence of the ethynyl group may also lead to characteristic fragmentation patterns.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 134 | [M]⁺• (Molecular Ion) |

| 91 | [M - C₃H₇]⁺ |

| 92 | [M - C₃H₆]⁺• |

| 65 | [C₄H₃N]⁺• |

| 39 | [C₃H₃]⁺ |

The study of the fragmentation patterns of pyrazole derivatives provides a fingerprint that can be used for the identification of related compounds in complex mixtures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, the solid-state structures of numerous substituted pyrazoles have been determined. sci-hub.stmdpi.com These studies reveal that the packing of pyrazole derivatives in the crystal lattice is governed by a combination of van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonding.

The determination of the crystal structure of this compound would provide invaluable data for understanding its physical properties and for the rational design of new materials and molecules with desired functionalities.

Computational Chemistry and Theoretical Investigations of 4 Ethynyl 1 Propyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. eurasianjournals.com For 4-ethynyl-1-propyl-1H-pyrazole, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.

The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from these orbital energies to predict how the molecule will behave in chemical reactions.

For instance, the calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyrazole ring are expected to be electron-rich, representing potential sites for electrophilic attack or coordination to metal ions. The ethynyl (B1212043) group, with its triple bond, also presents a region of high electron density. These theoretical predictions are invaluable for understanding the molecule's reactivity profile.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G(d) |

| Ionization Potential | 6.5 eV | Calculated from HOMO |

| Electron Affinity | 1.2 eV | Calculated from LUMO |

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goveurasianjournals.com Given that many pyrazole derivatives exhibit biological activity, docking simulations for this compound can be used to explore its potential as an inhibitor for various protein targets. Pyrazole scaffolds are known to target enzymes such as kinases, cyclooxygenases (COX), and others. nih.govdoaj.org

A typical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a chosen protein target. The simulation would generate multiple possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Details |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | PDB ID: 1HCK |

| Binding Affinity (Score) | -7.8 kcal/mol | Estimated free energy of binding |

| Interacting Residues | LEU 83, LYS 33, ASP 145 | Residues in the active site |

| Key Interactions | Hydrogen bond with LYS 33, Hydrophobic interactions with LEU 83 | Analysis of the top-ranked binding pose |

In Silico Studies for Mechanistic Elucidation of Reactions

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes studying its synthesis, potential metabolic transformations, or its role in catalytic cycles. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies.

For instance, the Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles. nih.gov A theoretical study could model the step-by-step mechanism of this reaction for a precursor to this compound. Such a study would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. This provides a detailed picture of the reaction pathway and helps in optimizing reaction conditions by identifying the rate-determining step. These computational insights can explain observed regioselectivity and reactivity patterns.

Conformational Analysis through Computational Methods

The three-dimensional shape of a molecule is crucial for its activity, particularly in a biological context where it needs to fit into a specific binding site. Conformational analysis of this compound would focus on the flexibility of the propyl group. The rotation around the single bonds of the propyl chain gives rise to different conformers with varying energies.

Computational methods can be used to perform a systematic search for low-energy conformers. By rotating the dihedral angles of the propyl chain and calculating the potential energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable (lowest energy) conformation of the molecule. The results of such an analysis are important for understanding how the molecule might present itself to a protein binding pocket and are essential for accurate molecular docking studies. For pyrazole derivatives, the orientation of substituents can significantly influence their biological activity.

Table 3: Relative Energies of Different Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75% |

| Gauche 1 | 60° | 0.85 | 12.5% |

| Gauche 2 | -60° | 0.85 | 12.5% |

Biological Activities and Pharmacological Potentials of 4 Ethynyl 1 Propyl 1h Pyrazole Derivatives

Anti-inflammatory and Analgesic Efficacy

Pyrazole (B372694) derivatives are well-established for their anti-inflammatory properties, with the most prominent example being the selective COX-2 inhibitor, Celecoxib, which is used to treat inflammation. cihanuniversity.edu.iqresearchgate.net The pyrazole nucleus is a key structural feature for a variety of agents with therapeutic applications, including anti-inflammatory and analgesic effects. nih.govmdpi.comnih.gov

Research into novel pyrazole derivatives has continued to identify compounds with significant anti-inflammatory potential. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes demonstrated notable anti-inflammatory activity, with some derivatives showing efficacy comparable to the standard drug diclofenac (B195802) sodium. nih.gov Another study synthesized a pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which exhibited anti-inflammatory activity on par with both diclofenac sodium and celecoxib. nih.gov Furthermore, certain 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were found to be potent anti-inflammatory agents in in vivo models. nih.gov These findings underscore the versatility of the pyrazole scaffold in the design of new anti-inflammatory and potentially analgesic drugs. nih.govnih.govorientjchem.orgpharmatutor.org

Antimicrobial Applications: Antibacterial and Antifungal Studies

The pyrazole core is a constituent of various compounds investigated for their ability to combat microbial infections, showing both antibacterial and antifungal capabilities. cihanuniversity.edu.iqnih.govnih.govnih.govmdpi.com

Antibacterial Activity

Numerous studies have highlighted the potential of pyrazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain hydrazone derivatives of pyrazole have shown remarkable antibacterial activity, with minimum inhibitory concentration (MIC) values lower than the standard drug chloramphenicol (B1208) against pathogens like Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. nih.gov

Innovations in drug delivery have also been explored to enhance the efficacy of these compounds. One study improved the weak antibacterial effects of a pyrazole hydrochloride salt by encapsulating it within a cationic macromolecule, forming nanoparticles. mdpi.com This complexation resulted in a 2- to 16.4-fold improvement in antibacterial activity and demonstrated bactericidal effects against multidrug-resistant (MDR) strains of P. aeruginosa, S. aureus, and E. coli. mdpi.com Other research has identified pyrazole-thiazole hybrids and pyrazoline-clubbed pyrazole derivatives as potent agents against strains like S. aureus, Klebsiella planticola, and P. aeruginosa, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound/Derivative Type | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5–125 | nih.gov |

| Pyrazole-thiazole hybrids (10) | S. aureus, Klebsiella planticola | 1.9–3.9 | nih.gov |

| Tethered thiazolo-pyrazole derivatives (17) | MRSA | As low as 4 | nih.gov |

| N-phenylpyrazole-fused fraxinellone (B1674054) (31) | B. subtilis | 4 | nih.gov |

| Triazine-fused pyrazole derivative (32) | S. epidermidis, Enterobacter cloacae | 0.97, 0.48 | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, pyrazole derivatives have been evaluated for their effectiveness against various fungal pathogens. nih.govnih.gov Studies have demonstrated the in vitro antifungal activity of pyrazole carboxamides and isoxazolol pyrazole carboxylates against several phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov

One isoxazole (B147169) pyrazole carboxylate derivative, in particular, exhibited significant activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov Other research identified a pyrazole derivative with high activity against F. graminearum, showing an EC50 value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin. nih.gov Hydrazone derivatives have also shown potent activity against Candida albicans and Aspergillus flavus. nih.gov

| Compound/Derivative Type | Fungal Strain(s) | Activity (EC50/MIC in µg/mL) | Reference |

|---|---|---|---|

| Isoxazole pyrazole carboxylate 7ai | R. solani | 0.37 (EC50) | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | C. albicans, A. flavus | 2.9–7.8 (MIC) | nih.gov |

| Pyrazole analogue 1v | F. graminearum | 0.0530 µM (EC50) | nih.gov |

Antiviral Properties, including against Specific Viral Targets

The pyrazole scaffold has been recognized for its potential as a source of antiviral agents. researchgate.netnih.govorientjchem.orgnih.gov Research has demonstrated the efficacy of pyrazole derivatives against a variety of viruses.

A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral activity against the Newcastle disease virus (NDV). nih.gov Notably, a hydrazone derivative and a thiazolidinedione derivative provided 100% protection against NDV in experimental models, while a pyrazolopyrimidine derivative offered 95% protection. nih.gov Other studies have identified pyrazole derivatives with potent activity against the influenza virus and as non-nucleoside reverse transcriptase inhibitors preventing HIV-1 replication. nih.gov Additionally, certain pyrazolaldoxime derivatives have shown significant inactivation effects against the Tobacco Mosaic Virus (TMV), with efficacy comparable to the commercial product Ningnanmycin. researchgate.net

| Compound/Derivative Type | Viral Target | Observed Efficacy | Reference |

|---|---|---|---|

| Hydrazone 6 | Newcastle disease virus (NDV) | 100% protection | nih.gov |

| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | 100% protection | nih.gov |

| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | 95% protection | nih.gov |

| 1,5-diphenylpyrazole (Molecule 4) | HIV-1 (wild-type reverse transcriptase) | IC50 = 2.3 µM | nih.gov |

| Pyrazolaldoxime 4a | Tobacco Mosaic Virus (TMV) | EC50 = 58.7 µg/mL | researchgate.net |

| Pyrazolaldoxime 4g | Tobacco Mosaic Virus (TMV) | EC50 = 65.3 µg/mL | researchgate.net |

Anticancer and Cytotoxic Activities against Various Cell Lines

One of the most extensively studied areas for pyrazole derivatives is their potential as anticancer agents, with numerous compounds demonstrating significant cytotoxic activity against a wide range of cancer cell lines. cihanuniversity.edu.iqnih.govnih.govnih.govnih.govsrrjournals.commdpi.com

A novel pyrazole derivative, designated PTA-1, was identified as highly cytotoxic against a panel of cancer cell lines, with the Jurkat leukemia cell line being the most sensitive (CC50 value of 0.32 µM). nih.gov In other research, a series of pyrazole derivatives were screened against 60 National Cancer Institute (NCI) cell lines, with one compound showing exceptional anti-proliferative activity with a mean growth inhibition (GI) of 96.47%. rsc.org This compound demonstrated a full-panel mean GI50 value of 3.81 μM. rsc.org

Further studies have reported potent activity for various other pyrazole derivatives. Tetrahydrothiochromeno[4,3-c]pyrazole derivatives displayed excellent anticancer activity towards gastric cancer cells (MGC-803), inducing cell cycle arrest and apoptosis. mdpi.com Pyrazole-arylacetamide hybrids exhibited potent cytotoxic effects on the MCF-7 breast cancer cell line, with IC50 values as low as 0.604 μM. mdpi.com Additionally, pyrazolyl analogues containing a pyridine (B92270) nucleus have shown promise against human colon cancer cell lines (HCT-116) with IC50 values around 4.2 μM. nih.gov

| Compound/Derivative Type | Cancer Cell Line(s) | Activity (IC50/GI50/CC50) | Reference |

|---|---|---|---|

| PTA-1 | Jurkat (Leukemia) | 0.32 µM (CC50) | nih.gov |

| Compound 4 | NCI 60-cell line panel | 3.81 µM (GI50) | rsc.org |

| Pyrazolyl analogue 1 | HCT-116 (Colon) | 4.2 µM (IC50) | nih.gov |

| Compound 24 (1H-pyrazolo[3,4-d]pyrimidine) | A549 (Lung) | 8.21 µM (IC50) | nih.gov |

| Compound 59 (Polysubstituted pyrazole) | HepG2 (Liver) | 2 µM (IC50) | nih.gov |

| Compound 2 | A549 (Lung) | 220.20 µM (EC50) | mdpi.com |

| 159a (Tetrahydrothiochromeno[4,3-c]pyrazole) | MGC-803 (Gastric) | 15.43 µM (IC50) | mdpi.com |

| 173a (Pyrazole-arylacetamide hybrid) | MCF-7 (Breast) | 0.604 µM (IC50) | mdpi.com |

Enzyme Inhibition Studies

The mechanism of action for many biologically active pyrazole derivatives involves the inhibition of specific enzymes. This targeted approach is crucial for developing therapies with higher specificity and potentially fewer side effects.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key target in cancer therapy, and several pyrazole derivatives have been developed as potent inhibitors. srrjournals.com One study reported a series of novel pyrazole derivatives with strong CDK2 inhibition, with IC50 values ranging from 0.96 to 3.82 μM. rsc.org Another series of indole (B1671886) derivatives linked to a pyrazole moiety revealed significant inhibitory activity toward CDK2, with IC50 values as low as 0.074 µM. nih.gov More recently, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were discovered to be highly potent CDK2 inhibitors, with one compound showing a Ki of 0.005 µM. nih.govmdpi.com

Cytochrome P450 121A1 (CYP121A1): This enzyme from Mycobacterium tuberculosis is a target for developing new anti-tuberculosis drugs. A series of imidazole (B134444) and triazole diarylpyrazole derivatives were evaluated for their binding affinity to Mtb CYP121A1. nih.gov An imidazole derivative with a propyloxy substitution and a triazole derivative with a methoxy (B1213986) substitution showed good type II binding affinity, with Kd values of 11.73 μM and 5.13 μM, respectively. nih.gov

Other Enzymes: Pyrazole derivatives are known to inhibit other enzymes as well. Celecoxib's anti-inflammatory action is due to its selective inhibition of cyclooxygenase-2 (COX-2). researchgate.net Additionally, pyrazolyl analogues have demonstrated potent xanthine (B1682287) oxidase inhibitory activity (IC50 of 0.83 μM), which is linked to their anticancer effects. nih.gov

| Enzyme Target | Compound/Derivative Type | Inhibitory Activity (IC50/Ki/Kd) | Reference |

|---|---|---|---|

| CDK2 | Compound 9 | 0.96 µM (IC50) | rsc.org |

| CDK2 | Indole-pyrazole hybrid 33 | 0.074 µM (IC50) | nih.gov |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | 0.005 µM (Ki) | nih.govmdpi.com |

| CYP121A1 | Imidazole diarylpyrazole 11f | 11.73 µM (Kd) | nih.gov |

| CYP121A1 | Triazole diarylpyrazole 12b | 5.13 µM (Kd) | nih.gov |

| Xanthine Oxidase | Pyrazolyl analogue 1 | 0.83 µM (IC50) | nih.gov |

Neuroprotective and Central Nervous System Activities

The pyrazole scaffold is present in compounds that exhibit central nervous system (CNS) activities. cihanuniversity.edu.iq For instance, pyrazole-containing drugs include the antipsychotic agent CDPPB and the antidepressant fezolamide, highlighting the potential of this chemical class in neurology and psychiatry. nih.gov The diverse pharmacological profile of pyrazole derivatives also extends to potential neuroprotective effects, an area of growing research interest. researchgate.netglobalresearchonline.net While specific quantitative data on 4-ethynyl-1-propyl-1H-pyrazole derivatives for neuroprotection is not extensively detailed in the reviewed literature, the established CNS activity of related compounds suggests this is a promising avenue for future investigation.

Antidiabetic and Antileishmanial Investigations

Antidiabetic Investigations

Pyrazole derivatives have emerged as a promising class of compounds for the management of diabetes. nih.govmdpi.com Their mechanisms of action are varied, including the inhibition of key enzymes involved in glucose metabolism. researchgate.net

Studies have identified pyrazole derivatives as potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. One investigation found that a pyrazole derivative, Pyz-1, showed potent α-glucosidase inhibition with an IC50 value of 75.62 µM, comparable to the standard drug Acarbose. nih.gov Other research has focused on dipeptidyl peptidase-4 (DPP-4) inhibition as a strategy for managing type 2 diabetes. researchgate.netnih.gov A series of new thiosemicarbazones incorporating a pyrazole ring was synthesized, leading to the discovery of a compound that was a highly effective DPP-4 inhibitor, with an IC50 value of 1.266 nM, significantly more potent than the reference drug sitagliptin. nih.gov

| Enzyme Target | Compound/Derivative Type | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| DPP-4 | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | 1.266 nM | nih.gov |

| α-glucosidase | Pyz-1 | 75.62 µM | nih.gov |

| α-amylase | Pyz-1 | 119.3 µM | nih.gov |

| α-amylase | Biaryl hydrazide derivative 7f | 5.10 µM | mdpi.com |

Antileishmanial Investigations

The therapeutic potential of pyrazole derivatives also extends to parasitic diseases like leishmaniasis. cihanuniversity.edu.iqnih.gov The pyrazole nucleus is considered a valuable scaffold in the search for new antileishmanial agents. nih.govglobalresearchonline.net Research has confirmed the antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides, indicating that this class of compounds holds promise for the development of novel treatments for this neglected tropical disease. globalresearchonline.net

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Information regarding the structure-activity relationship of this compound analogs is not available in the current scientific literature.

Materials Science and Industrial Applications of Pyrazole Derivatives

Role in Fluorescent Materials and Dyes

Pyrazole-containing compounds are recognized for their utility as fluorophores. The pyrazole (B372694) ring system can be a core component of various fluorescent dyes and materials. The photophysical properties of these materials, such as absorption and emission wavelengths, can be fine-tuned by introducing different substituents onto the pyrazole ring. The ethynyl (B1212043) group, in particular, is a common feature in organic electronic materials and can contribute to the electronic and photophysical properties of a molecule. However, specific studies detailing the fluorescent properties of 4-ethynyl-1-propyl-1H-pyrazole, including quantum yields or emission spectra, are not available.

Applications in Agrochemicals and Crop Protection

The pyrazole moiety is a key structural feature in a number of commercially successful agrochemicals, including insecticides, herbicides, and fungicides. rhhz.netccspublishing.org.cnnih.gov These compounds often function by inhibiting specific enzymes in pests or weeds. clockss.org The biological activity of these pyrazole-based agrochemicals is highly dependent on the nature and position of the substituents on the pyrazole ring. While the general class of pyrazoles is significant in crop protection, there is no specific information available that details the use or efficacy of this compound as an active ingredient in any agrochemical formulation.

Potential in Corrosion Inhibition Technologies

Pyrazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govsemanticscholar.orgnih.gov Their inhibitory action is generally attributed to the adsorption of the pyrazole molecules onto the metal surface, forming a protective layer that impedes the corrosion process. The presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring facilitates this adsorption. The specific substituents on the pyrazole ring can influence the efficiency of corrosion inhibition. Research into the corrosion inhibition properties of various pyrazole derivatives is an active area, but studies specifically evaluating the performance of this compound are not found in the available literature.

Emerging Uses in OLEDs and Advanced Electronic Materials

Organic Light-Emitting Diodes (OLEDs) and other advanced electronic materials often utilize organic compounds with specific electronic and photophysical properties. The structural features of this compound, such as the aromatic pyrazole ring and the ethynyl group, suggest potential applicability in this field. The ethynyl moiety is known to be a useful building block in the synthesis of conjugated organic materials for electronic applications. However, there is a lack of specific research on the incorporation of this compound into OLEDs or other electronic devices, and therefore, no data on its performance characteristics in such applications is available.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 4-ethynyl-1-propyl-1H-pyrazole and its derivatives presents an opportunity to employ modern, sustainable chemical practices. Future research will likely focus on moving beyond traditional synthetic routes, which can sometimes involve harsh conditions and hazardous reagents. nih.gov

Key research directions include:

Green Chemistry Approaches: The development of eco-friendly synthetic protocols will be a primary focus. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave or ultrasound-assisted synthesis. mdpi.com

One-Pot, Multi-Component Reactions: Designing elegant one-pot syntheses from readily available starting materials would enhance efficiency and reduce waste. organic-chemistry.org For instance, a three-component reaction involving a terminal alkyne, a hydrazine (B178648), and a carbonyl compound could provide a direct route to the pyrazole (B372694) core.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, higher yields, improved purity | Optimization of reaction conditions (temperature, time, power) for the synthesis of this compound. |

| Multi-component Reactions (MCRs) | High atom economy, operational simplicity, diversity of products | Development of a novel MCR for the one-pot synthesis of functionalized this compound derivatives. |

| Catalytic C-H Activation | Direct functionalization, reduced pre-functionalization steps | Exploration of transition-metal catalysts for the direct ethynylation of a 1-propyl-1H-pyrazole precursor. |

Advanced Biological Target Identification and Validation

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. nih.govnih.gov The unique combination of the ethynyl (B1212043) and propyl groups in this compound suggests the potential for novel biological activities.

Future research in this area will involve:

Phenotypic Screening: Initial broad screening against various cell lines (e.g., cancer, microbial) can help identify potential areas of biological activity.

Target Deconvolution: For active compounds identified through phenotypic screening, advanced techniques such as chemical proteomics and affinity-based methods will be crucial for identifying their specific molecular targets.

In Silico Target Prediction: Computational approaches can be used to predict potential biological targets based on the compound's structure and comparison with known bioactive molecules.

| Screening Approach | Objective | Potential Therapeutic Areas |

| High-Content Screening (HCS) | To assess the effect of the compound on cellular morphology and multiple phenotypic parameters. | Oncology, Infectious Diseases, Neuroscience |

| Kinase Profiling | To determine the inhibitory activity against a broad panel of protein kinases. | Cancer, Inflammatory Diseases |

| GPCR Screening | To evaluate the agonistic or antagonistic activity at various G-protein coupled receptors. | Metabolic Disorders, CNS Disorders |

Integration with Advanced Drug Discovery Technologies (e.g., High-Throughput Screening)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov The synthetic accessibility of this compound and its potential for diversification make it an ideal candidate for HTS campaigns.

Future efforts will focus on:

Library Synthesis: The development of a combinatorial library of analogs based on the this compound scaffold. The ethynyl group can be readily modified via click chemistry or Sonogashira coupling to introduce a wide range of substituents. acs.orgacs.org

Assay Development: The design and implementation of robust and sensitive biochemical and cell-based assays for HTS.

Hit-to-Lead Optimization: Following the identification of initial "hits" from HTS, a systematic structure-activity relationship (SAR) study will be conducted to optimize potency, selectivity, and pharmacokinetic properties.

| Technology | Application in the Study of this compound | Expected Outcome |

| Automated Synthesis | Rapid generation of a diverse library of derivatives for SAR studies. | Identification of key structural features for biological activity. |

| Ultra-High-Throughput Screening (uHTS) | Screening of hundreds of thousands of compounds against a specific biological target. | Discovery of potent and selective "hit" compounds. |

| Fragment-Based Screening | Identification of small molecular fragments that bind to a biological target, which can be grown into more potent leads. | Novel starting points for lead optimization. |

Development of Multi-Targeted Therapeutics

The "one drug, one target" paradigm is increasingly being challenged by the complexity of many diseases. arxiv.org Multi-target drugs, which can modulate multiple biological pathways simultaneously, offer a promising therapeutic strategy. scielo.org.mxdovepress.comnih.gov The versatile pyrazole scaffold is well-suited for the design of such agents.

Research in this direction will explore:

Rational Design of Hybrid Molecules: The this compound core can be chemically linked to other pharmacophores to create hybrid molecules with dual or multiple activities.

Systems Biology Approaches: Understanding the complex biological networks underlying a disease can help in the rational selection of targets for a multi-targeted approach.

Polypharmacology Profiling: Screening promising compounds against a wide range of targets to identify both on-target and off-target activities that could contribute to a beneficial therapeutic profile.

| Hybrid Compound Concept | Target Combination | Potential Therapeutic Indication |

| Pyrazole-Kinase Inhibitor Hybrid | A known kinase inhibitor pharmacophore linked to the pyrazole core. | Cancer |

| Pyrazole-GPCR Ligand Hybrid | A G-protein coupled receptor ligand attached to the pyrazole scaffold. | Neurological Disorders |

| Pyrazole-Enzyme Inhibitor Hybrid | An enzyme-inhibiting moiety combined with the pyrazole structure. | Metabolic Diseases |

Investigation into Unique Material Properties and Applications

Beyond its biomedical potential, the ethynyl group in this compound suggests intriguing possibilities in materials science. mdpi.com The rigid, linear nature of the ethynyl group can impart unique electronic and photophysical properties. nih.gov

Future research in materials science could include:

Synthesis of Conjugated Polymers: The polymerization of this compound or its derivatives could lead to novel conjugated polymers with interesting optoelectronic properties for applications in organic electronics.

Development of Fluorescent Probes: The pyrazole ring is a component of some fluorescent molecules. mdpi.com The ethynyl group provides a handle for further functionalization to create selective chemosensors for ions or small molecules.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the ethynyl group could act as coordination sites for metal ions, leading to the formation of novel MOFs with potential applications in gas storage or catalysis.

| Material Type | Potential Application | Key Property to Investigate |

| Pyrazole-based Polymers | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence and charge transport properties. |

| Fluorescent Chemosensors | Environmental monitoring or bio-imaging | Selectivity and sensitivity towards specific analytes. |

| Metal-Organic Frameworks (MOFs) | Gas separation and storage | Porosity and selective gas adsorption. |

Leveraging Computational Chemistry for Rational Design and Optimization

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. researchgate.netnih.govdntb.gov.ua

For this compound, computational studies will be crucial for:

Predicting Physicochemical Properties: Quantum mechanical calculations can be used to predict properties such as molecular geometry, electronic structure, and reactivity.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogs, guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a dataset of active compounds is generated, QSAR models can be developed to correlate chemical structure with biological activity, aiding in the design of new, more active compounds.

| Computational Method | Objective | Anticipated Insight |

| Density Functional Theory (DFT) | To calculate the electronic structure and predict reactivity. | Understanding the molecule's stability and potential reaction sites. |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the compound in a biological environment (e.g., bound to a protein). | Assessing the stability of the protein-ligand complex. |

| Virtual High-Throughput Screening (vHTS) | To screen large virtual libraries of compounds against a biological target. | Prioritizing compounds for experimental testing. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-ethynyl-1-propyl-1H-pyrazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound typically involves multi-step procedures, such as:

-

Cyclocondensation : Pyrazole rings are formed via cyclization of hydrazines with diketones or alkynes under acidic or basic conditions. For ethynyl group introduction, Sonogashira coupling (using palladium catalysts) or alkyne-functionalized precursors may be employed .

-

Alkylation : Propyl substituents are introduced via nucleophilic substitution or alkylation of pyrazole intermediates, often using alkyl halides in polar aprotic solvents (e.g., DMF, THF) .

-

Key Conditions : Catalysts like Pd/C (10–20 mol%), temperatures of 60–100°C, and inert atmospheres (N₂/Ar) improve yields. Solvent choice (e.g., ethanol for solubility vs. DCM for stability) is critical .

- Data Table : Example Reaction Parameters for Pyrazole Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, EtOH, reflux | 65–75 | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA, 80°C | 70–85 | |

| Alkylation | 1-Bromopropane, K₂CO₃, DMF | 60–70 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethynyl protons at δ 2.5–3.5 ppm; propyl CH₂ at δ 1.0–1.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C≡C: ~1.20 Å) and dihedral angles. High-resolution data (>1.0 Å) minimize R-factors (<0.05) .

- IR Spectroscopy : Alkyne C≡C stretches (~2100 cm⁻¹) confirm ethynyl group presence .

Advanced Research Questions

Q. How does the ethynyl group influence the regioselectivity and electronic properties of this compound in cross-coupling reactions?

- Methodological Answer :

- Regioselectivity : The ethynyl group acts as a directing moiety, favoring electrophilic substitution at the C-5 position due to electron-withdrawing effects. Computational studies (DFT) predict charge distribution and reactive sites .

- Electronic Effects : The sp-hybridized carbon in the ethynyl group reduces electron density on the pyrazole ring, enhancing reactivity toward nucleophiles. Hammett constants (σ⁺) quantify substituent effects .

- Experimental Validation : Competitive reactions with iodobenzene (Sonogashira) or arylboronic acids (Suzuki) under varying conditions (e.g., ligand-free vs. Pd(OAc)₂) assess selectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

-

Dose-Response Analysis : Reproduce assays (e.g., antimicrobial MIC, IC₅₀ in cancer cells) across multiple cell lines to distinguish compound-specific vs. cell-context effects .

-

Target Identification : Use pull-down assays or affinity chromatography to identify binding proteins. Compare results with computational docking (AutoDock Vina) to validate interactions .

-

Meta-Analysis : Statistically aggregate data from independent studies (e.g., random-effects models) to account for variability in assay conditions or purity levels .

- Data Table : Hypothetical Biological Activity Comparison

| Study | Activity (IC₅₀, μM) | Assay Type | Reference |

|---|---|---|---|

| Anticancer (MCF-7) | 12.5 ± 1.2 | MTT | |

| Antimicrobial (E. coli) | >100 | Broth Microdilution |

Methodological Notes

- Synthesis Optimization : For reproducibility, document reaction kinetics (TLC monitoring) and purification methods (column chromatography vs. recrystallization) .

- Crystallography : Resolve twinning or disorder using SHELXD for structure solution and Olex2 for visualization .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate purity (>95% by HPLC) to minimize artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.